[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
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Overview
Description
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.
Mechanism of Action
Target of Action
The primary targets of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid are currently unknown. The compound is a derivative of 1,2,4-triazole, which is known to have a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more . .
Mode of Action
It is synthesized from 4,5-diphenyl-4h-1,2,4-triazole-3-thiol, which is s-alkylated using a halogenated acetal and cesium carbonate
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound could affect multiple pathways
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazoles, this compound could potentially have diverse effects at the molecular and cellular level
Preparation Methods
The synthesis of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Alprazolam: An anti-anxiety medication with a triazole ring structure.
1,2,4-Triazole-3-thiol derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioacetic acid moiety, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(21)11-22-16-18-17-15(12-7-3-1-4-8-12)19(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUOMUDSGDOION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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